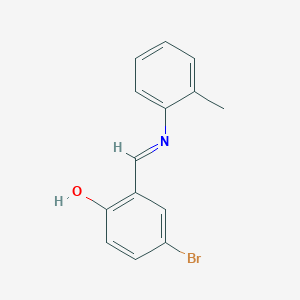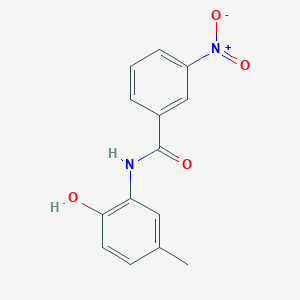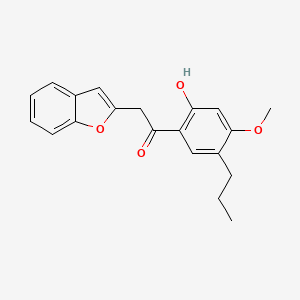
4-Bromo-2-(O-tolylimino-methyl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(O-tolylimino-methyl)-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a bromine atom at the 4-position, a tolylimino group at the 2-position, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(O-tolylimino-methyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(O-tolylimino-methyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(O-tolylimino-methyl)-phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(O-tolylimino-methyl)-phenol largely depends on its application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In coordination chemistry, it acts as a ligand, donating electron pairs to metal centers to form stable complexes. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(O-tolylimino-methyl)-phenol
- 4-Chloro-2-(O-tolylimino-methyl)-phenol
- 4-Fluoro-2-(O-tolylimino-methyl)-phenol
- 4-Iodo-2-(O-tolylimino-methyl)-phenol
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The bromine atom can participate in halogen bonding, which can be advantageous in the formation of supramolecular structures and complexes.
Propriétés
Numéro CAS |
15729-56-3 |
|---|---|
Formule moléculaire |
C14H12BrNO |
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
4-bromo-2-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-9,17H,1H3 |
Clé InChI |
VAEGUSSKFYGAKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol](/img/structure/B15079711.png)
![ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B15079716.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B15079721.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079731.png)
![isopropyl (2E)-2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079732.png)
![2-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15079738.png)

![N-{(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15079752.png)

![N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B15079773.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079800.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079809.png)
![1-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079811.png)
